Metaphit methanesulfonate salt

Irreversible antagonist Wash-resistant binding Phencyclidine receptor

Metaphit methanesulfonate salt (CAS 99287-12-4) is the methanesulfonate salt of Metaphit, an irreversible isothiocyanate-containing acylator of phencyclidine (PCP) binding sites on the NMDA receptor complex, sigma receptors, and dopamine transporter (DAT) recognition sites in the CNS. Structurally, it is the meta-isothiocyanate derivative of PCP, synthesized to form a covalent thiourea bond with nucleophilic residues at target binding sites.

Molecular Formula C19H28N2O3S2
Molecular Weight 396.6 g/mol
CAS No. 99287-12-4
Cat. No. B015747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMetaphit methanesulfonate salt
CAS99287-12-4
Synonyms1-(1-[3-Isothiocyanato]phenyl)cyclohexylpiperidine, Methanesulfonate Salt
Molecular FormulaC19H28N2O3S2
Molecular Weight396.6 g/mol
Structural Identifiers
SMILESCS(=O)(=O)O.C1CCC(CC1)(C2=CC(=CC=C2)N=C=S)N3CCCCC3
InChIInChI=1S/C18H24N2S.CH4O3S/c21-15-19-17-9-7-8-16(14-17)18(10-3-1-4-11-18)20-12-5-2-6-13-20;1-5(2,3)4/h7-9,14H,1-6,10-13H2;1H3,(H,2,3,4)
InChIKeyZASHKPXYYPYQRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Metaphit Methanesulfonate Salt (CAS 99287-12-4): Compound Identity and Core Pharmacological Class for Research Procurement


Metaphit methanesulfonate salt (CAS 99287-12-4) is the methanesulfonate salt of Metaphit, an irreversible isothiocyanate-containing acylator of phencyclidine (PCP) binding sites on the NMDA receptor complex, sigma receptors, and dopamine transporter (DAT) recognition sites in the CNS . Structurally, it is the meta-isothiocyanate derivative of PCP, synthesized to form a covalent thiourea bond with nucleophilic residues at target binding sites [1]. The methanesulfonate salt form (MW 396.57, mp 172–178 °C) provides markedly improved aqueous solubility (>20 mg/mL) relative to the hydrochloride salt, making it the preferred formulation for intracerebroventricular (i.c.v.) administration and in vitro wash-resistant binding protocols [2]. Metaphit is supplied as a white hygroscopic solid with ≥98% purity (HPLC) and is stored at −20 °C under desiccation .

Why Generic PCP Analogs or Reversible Sigma Ligands Cannot Substitute for Metaphit Methanesulfonate Salt in Experimental Protocols


Metaphit methanesulfonate salt is chemically and pharmacologically non-interchangeable with its parent compound PCP, its positional isomer FOURPHIT, or any reversible sigma/PCP ligand. The defining differentiator is the covalent, wash-resistant bond formed via the meta-positioned isothiocyanate group, which permanently inactivates target binding sites and enables sustained in vivo antagonism lasting 3–5 days [1]. Generic substitution with PCP fails because PCP binds reversibly and acts as an agonist/weak antagonist rather than an irreversible inactivator. Substitution with the para-isothiocyanate isomer FOURPHIT fails because FOURPHIT cannot acylate the classical PCP receptor under identical conditions, despite sharing the isothiocyanate reactive group [2]. Even among other PCP-based affinity ligands (Thiophit, Ethylphit, Isopropylphit), the meta-isothiocyanate geometry of Metaphit is uniquely required for selective PCP site acylation to the exclusion of opioid, muscarinic, and benzodiazepine receptors [3]. The quantitative binding, selectivity, and durability data in the Evidence Guide below substantiate why Metaphit methanesulfonate salt is a non-substitutable research tool.

Quantitative Differentiation Evidence for Metaphit Methanesulfonate Salt vs. Closest Analogs and Alternatives


Covalent Irreversible Binding vs. Reversible Parent Compound PCP: Wash-Resistant Target Inactivation

Metaphit inhibits [3H]PCP binding irreversibly, whereas PCP itself binds reversibly. After Metaphit pretreatment (10 μM) and extensive washing of rat brain homogenates, the inhibition of [3H]PCP binding persists, while PCP-mediated inhibition is fully reversed by the same washing procedure [1]. In vivo, intracerebroventricular Metaphit (1–2 μmol/rat) produced a 25% and 40% decrease in Bmax of [3H]TCP binding (Bmax = 1550 ± 70 and 1230 ± 110 fmol/mg protein, respectively) measured 24 h post-administration, with no significant change in KD (KD ≈ 237 ± 8 nM in saline controls vs. 219 ± 24 nM in Metaphit-treated) — confirming irreversible removal of binding sites rather than affinity modulation [2]. In contrast, PCP pretreatment does not produce any persistent reduction in Bmax after washout [3].

Irreversible antagonist Wash-resistant binding Phencyclidine receptor Covalent acylation Neuropharmacology

Differential Sigma Receptor Subtype Inhibition: Quantitative IC50 Gradients Across Sigma Radioligands vs. Uniform PCP Site Activity

In guinea pig brain membranes, Metaphit produces concentration-dependent, irreversible inhibition of sigma receptor binding with markedly different potencies depending on the radioligand used. After pretreatment and washing, the Metaphit concentration producing 50% inhibition (IC50) was 2 μM for [3H]DTG, 10 μM for [3H](+)-3-PPP, and 50 μM for [3H](+)-SKF 10,047 [1]. For comparison, Metaphit inhibited [3H]TCP binding to the PCP site with an IC50 of 10 μM under identical pretreatment conditions [1]. This 25-fold IC50 range across sigma ligands (2–50 μM) demonstrates that Metaphit differentially acylates sigma receptor subtypes or conformations, a property not shared by reversible sigma ligands such as haloperidol or DTG, which show uniform, reversible competitive inhibition across these sites [2]. The competitive (vs. non-competitive) mechanism at sigma receptors further distinguishes Metaphit's sigma pharmacology from its PCP-site action [1].

Sigma receptor subtypes Irreversible antagonist Radioligand binding Sigma-1 vs. sigma-2 Guinea pig brain

Positional Isomer Specificity: Metaphit (meta-NCS) vs. FOURPHIT (para-NCS) — Differential PCP Receptor and DAT Acylation Profiles

Metaphit (meta-isothiocyanate at the aromatic ring) and FOURPHIT (para-isothiocyanate at the piperidine ring 4-position, also referred to as 4-isothiocyanato-PCP) are positional isomers of acylating phencyclidine that display mutually exclusive target selectivity. Metaphit irreversibly inactivates both the PCP binding site on the NMDA receptor and the methylphenidate/DAT binding site. In contrast, FOURPHIT reversibly binds to the PCP site (failing to acylate it) while irreversibly inactivating the DAT methylphenidate site with an IC50 of 7.1 μM [1]. In calcium antagonist binding enhancement assays, FOURPHIT (0.1–10 μM) produced a robust, concentration-dependent irreversible increase in [3H]nitrendipine apparent affinity, whereas Metaphit at an equivalent concentration (10 μM) was much less efficacious [2]. Critically, FOURPHIT failed to acylate the classical PCP receptor under conditions where Metaphit produced robust covalent labeling, establishing that the meta-isothiocyanate geometry is structurally essential for PCP receptor acylation [3].

Positional isomer Structure-activity relationship PCP receptor acylation Dopamine transporter FOURPHIT

Methanesulfonate Salt vs. Hydrochloride Salt: Aqueous Solubility Advantage for i.c.v. and In Vitro Dosing

The methanesulfonate salt of Metaphit was specifically selected during development for its superior aqueous solubility compared to the hydrochloride salt. According to the original synthesis patent (US 4,762,846), the methanesulfonate salt was 'considerably more soluble in water than the hydrochloride' [1]. Quantitative solubility data from vendor technical datasheets confirm the methanesulfonate salt achieves ≥20 mg/mL in water (equivalent to ≥50 mM), with some sources reporting solubility up to 100 mM with sonication . In contrast, the free base (CAS 96316-00-6) has a calculated logP of ~5.59 and requires DMSO for dissolution (typically 10 mM) . The methanesulfonate salt also provides a well-defined melting point (175–178 °C) vs. the HCl salt (214–216 °C), facilitating identity verification by thermal analysis [1]. The hydrochloride salt's lower aqueous solubility limits its utility in protocols requiring direct aqueous dissolution for i.c.v. injection or in vitro buffer systems.

Salt selection Aqueous solubility Intracerebroventricular administration Formulation Metaphit methanesulfonate

In Vivo Duration of Action: 3–5 Day Antagonism of PCP-Induced Behaviors via Irreversible Receptor Acylation

Metaphit (1 μmol/rat i.c.v.) produced sustained antagonism of PCP-induced stereotyped behavior for 3 days and PCP-induced ataxia for 4 days following a single administration, with full recovery to control ED50 values by day 5 [1]. At a higher dose (2 μmol/rat i.c.v.), Metaphit shifted the PCP dose-response curves for stereotyped behavior and ataxia 7-fold and 5-fold to the right, respectively, measured 24 h post-treatment [2]. The antagonism was behaviorally specific: Metaphit did not antagonize amphetamine-induced stereotypy, confirming that the effect is mediated by PCP receptor acylation rather than non-specific motor depression [1]. This multi-day duration directly correlates with the irreversible Bmax reduction demonstrated in binding assays from Metaphit-pretreated rats [3]. In electrophysiological experiments on caudate neurons, Metaphit initially produced a PCP-like depression of firing followed by irreversible blockade of subsequent PCP-induced depression, demonstrating functional covalent target engagement at the single-neuron level [1].

In vivo pharmacology Sustained antagonism Behavioral pharmacology PCP stereotypy Irreversible target engagement

Multi-Target Irreversible Acylation: Simultaneous PCP/NMDA, Sigma, and DAT Site Inactivation vs. Single-Target Alternatives

Metaphit is the only compound demonstrated to irreversibly acylate three distinct CNS binding sites — PCP/NMDA receptors, sigma receptors, and the dopamine transporter (DAT)/cocaine recognition site — in a single molecular entity [1]. At the DAT, Metaphit irreversibly inhibited [3H]threo-(±)-methylphenidate binding with an IC50 of 6.2 μM, compared to a reversible IC50 of 1.4 μM for PCP. The key differentiator is that Metaphit's inhibition is retained after repeated tissue washing, whereas PCP's inhibition is completely reversed [2]. Metaphit also produced a concentration-dependent loss of high-affinity [3H]cocaine binding sites in rodent striatum, and a single dose (25 mg/kg) abolished cocaine-induced locomotor stimulation 24 h after administration [3]. This multi-target irreversible profile contrasts with selective tools such as FOURPHIT (DAT-selective, spares PCP receptor), GBR-12909 (DAT-selective, reversible), or MK-801 (NMDA-selective, reversible) [4]. Metaphit is thus uniquely suited for experiments requiring simultaneous covalent silencing of PCP, sigma, and DAT systems.

Multi-target pharmacology Dopamine transporter Cocaine binding site Polypharmacology Irreversible probe

High-Value Research Application Scenarios for Metaphit Methanesulfonate Salt (CAS 99287-12-4) Based on Quantitative Differentiation Evidence


Sustained In Vivo Silencing of PCP/NMDA Receptor-Mediated Behaviors in Chronic Rodent Models

Metaphit methanesulfonate salt enables multi-day pharmacological knockout of PCP/NMDA receptor function from a single i.c.v. injection, as demonstrated by the 3–4 day antagonism of PCP-induced stereotypy and ataxia at 1 μmol/rat and the 5–7 fold dose-response rightward shift at 2 μmol/rat [1]. The methanesulfonate salt's ≥20 mg/mL aqueous solubility permits direct dissolution in sterile saline vehicle, avoiding DMSO-related neurotoxicity confounds [2]. This application is uniquely suited for protocols requiring sustained NMDA receptor silencing — such as chronic cognitive impairment models, PCP-induced schizophrenia models, or studies of NMDA receptor turnover — without repeated dosing, osmotic pump implantation, or the pharmacokinetic variability of reversible antagonists like MK-801 [3]. The return of PCP sensitivity by day 5 provides a built-in recovery control within the same animal cohort.

Sigma Receptor Subtype Discrimination via Differential Irreversible Inactivation in Brain Membrane Preparations

The 25-fold IC50 gradient of Metaphit across sigma radioligands — 2 μM ([3H]DTG), 10 μM ([3H](+)-3-PPP), and 50 μM ([3H](+)-SKF 10,047) — enables researchers to titrate Metaphit pretreatment concentration to selectively deplete specific sigma receptor subpopulations in guinea pig or rodent brain membranes [1]. For example, pretreatment with 1–2 μM Metaphit preferentially eliminates [3H]DTG-preferring sites while sparing [3H](+)-SKF 10,047-preferring sites, enabling pharmacological isolation of sigma receptor subtypes for subsequent functional or biochemical characterization. This application is not achievable with any reversible sigma ligand and is essential for mapping sigma-1 vs. sigma-2 receptor distributions or for validating sigma subtype-selective drug candidates [2].

Dual PCP/DAT Irreversible Labeling for Psychostimulant Poly-Drug Interaction Studies

Metaphit's unique ability to simultaneously and irreversibly inactivate both the PCP/NMDA receptor complex and the dopamine transporter/cocaine recognition site makes it the only tool compound suitable for studying convergent mechanisms of PCP and cocaine co-abuse [1]. Metaphit irreversibly inhibits [3H]methylphenidate binding to DAT (IC50 = 6.2 μM) and abolishes cocaine-induced locomotor stimulation at 25 mg/kg, while concurrently acylating PCP receptors [2][3]. In contrast, the positional isomer FOURPHIT spares the PCP receptor, and selective DAT inhibitors (e.g., GBR-12909) spare the PCP/NMDA system entirely [4]. Researchers investigating the neurochemical intersection of glutamatergic and dopaminergic psychostimulant pathways — particularly in the striatum where both PCP and cocaine binding sites are densely expressed — should prioritize Metaphit methanesulfonate salt over any single-target alternative.

Covalent Affinity Labeling for PCP Receptor Purification and Structural Biology

Because Metaphit forms a covalent thiourea bond with the PCP binding site that survives detergent solubilization and stringent washing conditions, it is the only available tool for irreversible affinity labeling and subsequent purification of the PCP receptor complex from brain tissue [1]. The original Rafferty et al. (1985) study established that Metaphit-treated membranes retain [3H]PCP binding inhibition through repeated centrifugation washes, while an isomeric isothiocyanate derivative failed to produce any irreversible inhibition — confirming that the covalent labeling is structurally specific to the meta-isothiocyanate geometry of Metaphit [2]. The methanesulfonate salt form further facilitates this application by enabling high-concentration aqueous working solutions without organic co-solvents that could denature receptor proteins [3]. This scenario is directly relevant to laboratories pursuing receptor proteomics, cryo-EM structural determination, or photoaffinity labeling validation of the NMDA receptor-associated PCP site.

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